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molecular formula C8H8N2O4 B1334038 Methyl 3-amino-5-nitrobenzoate CAS No. 23218-93-1

Methyl 3-amino-5-nitrobenzoate

Cat. No. B1334038
M. Wt: 196.16 g/mol
InChI Key: HZVBRLJDOZZHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583157B2

Procedure details

3,5-Dinitro-benzoic acid methyl ester (Example 312, 13.7 g, 60.6 mmol), Pd/C (Aldrich, 1.34 g, 10%, 0.61 mmol), triethylamine (Aldrich, 36.4 mL, 273 mmol) was dissolved in 30 mL of CH3CN. To the above solution was added a solution of HCOOH (Aldrich, 9.7 mL, 261 mmol) in 30 mL of CH3CN dropwise. The mixture was then refluxed for 2 h. After cooled to room temperature, the mixture was filtered through a Celite pad, washed with EtOAc, and the filtrate was concentrated. The residue was purified by chromatography (5%-10% EtOAc/CH2Cl2) to give 7.0 g (59%) of product.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.34 g
Type
catalyst
Reaction Step One
Name
Quantity
9.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([N+:13]([O-])=O)[CH:5]=1.C(N(CC)CC)C.C(O)=O>CC#N.[Pd]>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[C:6]([NH2:13])[CH:5]=1

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
Name
Quantity
36.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Name
Quantity
1.34 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a Celite pad
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (5%-10% EtOAc/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)[N+](=O)[O-])N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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